molecular formula C9H11N3O2S2 B2536140 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide CAS No. 882240-60-0

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B2536140
CAS No.: 882240-60-0
M. Wt: 257.33
InChI Key: RDINFMPPNYONII-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, which is known for its wide range of biological activities and medicinal applications. Benzothiazole derivatives have been extensively studied due to their potential in various therapeutic areas, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with ethylamine and sulfonamide derivatives. One common method includes the nucleophilic substitution reaction where 2-aminobenzothiazole reacts with ethylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to enhance the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability . Green chemistry principles are often applied to minimize the use of toxic solvents and reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted benzothiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • N-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-sulfonamide

Uniqueness

Compared to similar compounds, 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide exhibits unique properties due to the presence of both amino and sulfonamide groups. This dual functionality enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-2-11-16(13,14)6-3-4-7-8(5-6)15-9(10)12-7/h3-5,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINFMPPNYONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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